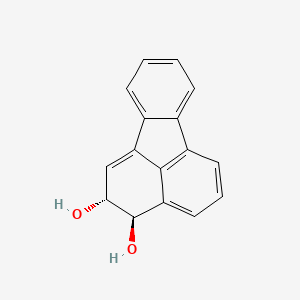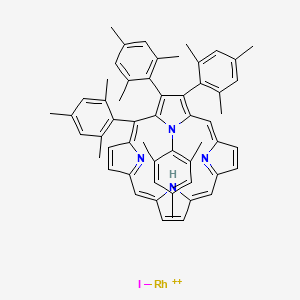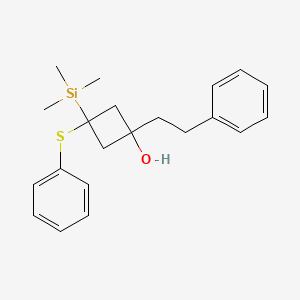
Boron monofluoride monosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron monofluoride monosulfide is a chemical compound with the formula BFS. It consists of one boron atom, one fluorine atom, and one sulfur atom. This compound is known for its unique bonding structure and properties, making it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boron monofluoride monosulfide can be synthesized through several methods. One common method involves the reaction of boron trifluoride with sulfur at high temperatures. The reaction typically takes place in a controlled environment to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves the use of specialized equipment to maintain the necessary reaction conditions. The process may include the use of high-temperature furnaces and controlled atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: Boron monofluoride monosulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique bonding structure and the presence of both fluorine and sulfur atoms.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce boron oxides and sulfur fluorides, while reduction reactions may yield boron hydrides and sulfur compounds.
Wissenschaftliche Forschungsanwendungen
Boron monofluoride monosulfide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it has potential applications in drug development and as a diagnostic tool. In industry, this compound is used in the production of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of boron monofluoride monosulfide involves its interaction with molecular targets and pathways in various chemical and biological systems. The compound’s unique bonding structure allows it to participate in a variety of reactions, influencing the behavior of other molecules and compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to boron monofluoride monosulfide include boron monofluoride, boron monosulfide, and other boron-containing compounds with similar bonding structures.
Uniqueness: this compound is unique due to its combination of boron, fluorine, and sulfur atoms, which gives it distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
83995-89-5 |
|---|---|
Molekularformel |
BFS |
Molekulargewicht |
61.88 g/mol |
IUPAC-Name |
fluoro(sulfanylidene)borane |
InChI |
InChI=1S/BFS/c2-1-3 |
InChI-Schlüssel |
HROJFLCHHDFXGY-UHFFFAOYSA-N |
Kanonische SMILES |
B(=S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate](/img/structure/B14420879.png)
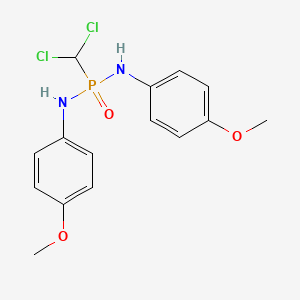
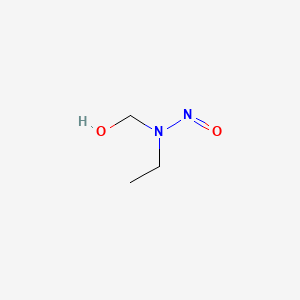
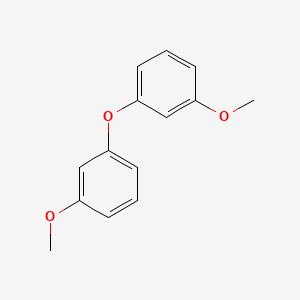
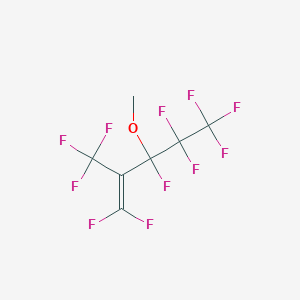
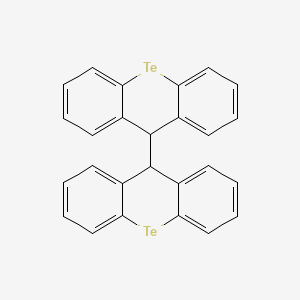

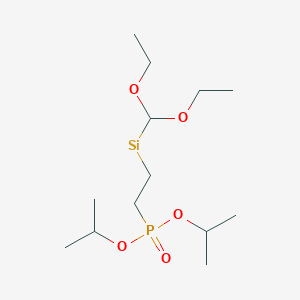
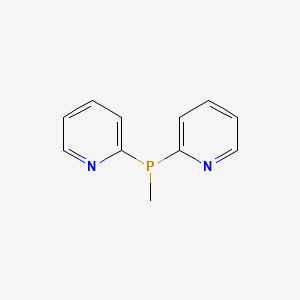

![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
